molecular formula C18H19N5O2 B2991696 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide CAS No. 1421490-38-1

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide

Cat. No.: B2991696
CAS No.: 1421490-38-1
M. Wt: 337.383
InChI Key: UVGPKGZJPUKREQ-UHFFFAOYSA-N
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Description

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide” is a chemical compound . It’s a part of the imidazole class of compounds, which are known for their broad range of chemical and biological properties . Imidazole compounds have been used in the development of new drugs and have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole compounds, like “this compound”, has been a topic of interest in the field of medicinal chemistry . For instance, Syed et al. synthesized a related compound, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, and evaluated its anti-tubercular potential .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazol-1-yl group attached to a pyrimidin-5-yl group . This structure is part of the larger class of imidazole compounds, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Receptor Affinity

  • Pyrazolopyrimidines, including analogues related to N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide, have been synthesized and studied for their adenosine receptor affinity, particularly A1 and A2 receptors. These compounds exhibit varying degrees of receptor affinity, influenced by substitutions at the N1 and N5 positions, demonstrating their potential as pharmacological tools or therapeutic agents (Harden, Quinn, & Scammells, 1991).

Anticancer Applications

  • Several studies have focused on the anticancer potential of pyrazolo[4,3-d]pyrimidin derivatives. A methodology for synthesizing 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been developed, showing potential applications in medicinal chemistry due to their anti-proliferative properties against cancer cell lines (Mulakayala et al., 2012). Additionally, novel 1H-3-Indolyl derivatives, including pyrazolo[1,5-a]pyrimidine compounds, have been synthesized and demonstrated significant antioxidant activity, hinting at their potential use in cancer treatment due to their ability to mitigate oxidative stress (Aziz et al., 2021).

Antimicrobial and Insecticidal Activities

  • Research on pyrimidine linked pyrazole heterocyclics has shown that these compounds exhibit insecticidal and antibacterial potential, suggesting their usefulness in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).

Enzymatic Inhibition

  • Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their enzymatic inhibitory activity, including potential roles as inhibitors of kinesin spindle protein (KSP), highlighting their therapeutic relevance in cancer treatment due to the ability to arrest cancer cell division (Theoclitou et al., 2011).

Neuroinflammation Imaging

  • Novel pyrazolo[1,5-a]pyrimidines have been evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, upon radiolabeling, could serve as PET imaging agents for neuroinflammation, aiding in the diagnosis and monitoring of neurodegenerative diseases (Damont et al., 2015).

Properties

IUPAC Name

4-butoxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-3-11-25-16-7-5-14(6-8-16)17(24)22-15-12-19-18(20-13-15)23-10-4-9-21-23/h4-10,12-13H,2-3,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGPKGZJPUKREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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